molecular formula C10H12O B043570 2,4,6,8-Decatetraenal CAS No. 40650-87-1

2,4,6,8-Decatetraenal

Cat. No. B043570
CAS RN: 40650-87-1
M. Wt: 148.2 g/mol
InChI Key: ADCGETJXLJQTBY-GAXCVXDLSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,4,6,8-Decatetraenal involves innovative methods to construct complex molecular architectures. A notable example includes the phosphine-catalyzed [4 + 2] annulation, which synthesizes highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines, showcasing a method that could be analogous to synthesizing 2,4,6,8-Decatetraenal derivatives (Zhu et al., 2003). Additionally, the one-step metal reduction of pyrylium salts presents a stereoselective synthesis approach that could be applicable to the production of 2,4,6,8-Decatetraenal and its derivatives, demonstrating the role of metal catalysts in achieving specific molecular configurations (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,4,6,8-Decatetraenal and related compounds is critical to understanding their reactivity and properties. Research into the molecular structure of similar compounds reveals the importance of X-ray diffraction analysis in determining precise molecular geometries, as seen in the study of 6,7-Dihydro-2,3-disubstituted 5H-2a-Thia(2a-SIV)-2,3,4a,7a-tetraazacyclopent[cd]indene-1,4(2H,3H)-dithione, which could provide insights into the structural analysis of 2,4,6,8-Decatetraenal (Matsumura et al., 1988).

Chemical Reactions and Properties

The reactivity of 2,4,6,8-Decatetraenal in chemical reactions can be inferred from studies on related compounds. For example, the formation of 6-phosphorylated phenanthridines from 2-isocyanobiphenyls through radical C-P and C-C bond formation highlights a pathway for introducing functional groups into complex molecules, which could be relevant for modifying 2,4,6,8-Decatetraenal (Zhang et al., 2014).

Physical Properties Analysis

The physical properties of compounds like 2,4,6,8-Decatetraenal are crucial for their application in various fields. Studies such as the synthesis and structural elucidation of new [2]-catenanes provide valuable information on the physical characteristics of cyclic compounds, which could shed light on the physical properties of 2,4,6,8-Decatetraenal, including stability and solubility (Hunter, 1992).

Chemical Properties Analysis

Understanding the chemical properties of 2,4,6,8-Decatetraenal involves studying its reactivity, stability, and interactions with other molecules. Research on the formation of cyclic adducts with aldehydes like trans-4-hydroxy-2-hexenal provides insights into potential reactions involving 2,4,6,8-Decatetraenal, highlighting its reactivity towards nucleophilic addition and the formation of stable cyclic structures (Lee et al., 2002).

Scientific Research Applications

  • Organic Synthesis & Chemical Studies : It has been synthesized as (2Z,4Z,6Z,8Z)-decatetraene diketone for exploring twisted backbones and double bonds in organic compounds. Such molecules are significant for understanding structure-activity relationships in organic chemistry (Yang et al., 2014). Additionally, it's used as precursors for nine-membered carbocycles, demonstrating its relevance in creating complex molecular architectures (Leng et al., 2003).

  • Biochemistry & Molecular Biology : It acts as a substrate for acyl-CoA synthetases in rat liver mitochondria, indicating its role in metabolic processes and potential for studying enzyme-substrate interactions (Garland et al., 1970).

  • Photophysics & Electronic Properties : Decatetraenal is pivotal in understanding the photophysical properties of linear polyenes, which are essential in biological systems and materials science due to their electro-optical properties. Its study helps in comprehending non-radiative pathways in isolated conditions (Petek et al., 1992). Furthermore, its electronic and vibronic origins have been studied through one- and two-photon fluorescence excitation spectra, contributing to a detailed understanding of molecular symmetry and transition dynamics (Petek et al., 1995).

  • Catalysis & Reaction Mechanisms : Decaniobates, which can be derived from such structures, have shown potential as basic solid catalysts in the synthesis of 4H-pyrans, demonstrating the compound's utility in facilitating organic reactions under specific conditions (Gutiérrez et al., 2018).

  • Fluorescence & Spectroscopy : Studies have shown how hydrogen bonding affects the electronic states of polyene aldehydes like 2,4,6,8-decatetraenal, causing differential fluorescence. This provides insights into molecular interactions and the effects of structural changes on electronic states (Papanikolas et al., 1990).

properties

IUPAC Name

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3/b3-2+,5-4+,7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGETJXLJQTBY-GAXCVXDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Decatetraenal

CAS RN

40650-87-1
Record name 2,4,6,8-Decatetraenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040650871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
ER Blout, M Fields - Journal of the American Chemical Society, 1948 - ACS Publications
In this paper we should like to report the results of some studies on the ultraviolet and visible ab-sorption spectra of certain compounds containing conjugated double bonds. The …
Number of citations: 125 pubs.acs.org
A SHEYBANI-NEZHAD - 1987 - elibrary.ru
This work consists of an optical spectroscopic study of a series of linear polyene aldehydes with the general formula CH (, 3)-(C= C)(, n)-CHO (n= 2-5), and their newly synthesized intra-…
Number of citations: 0 elibrary.ru
M Fields, ER Blout - Journal of the American Chemical Society, 1948 - ACS Publications
The polarographic behavior of polyene alde-hydes is of interest in connection with other re-search in progress in this Laboratory. 1· 2 Several investigators have studied the …
Number of citations: 29 pubs.acs.org
J Papanikolas, GC Walker… - Journal of the …, 1990 - ACS Publications
Absorption spectra of crotonaldehyde in several alcohols demonstrate linear relationships between the energies of the lowest lying'* and'* transitions and the solvent pAfa, with the'*-'* …
Number of citations: 14 pubs.acs.org
ER Blout, M Fields, R Karplus - Journal of the American Chemical …, 1948 - ACS Publications
It has been shown that in the ultraviolet and visible regions the absorption maxima in a series of polyenic compounds shift toward lower fre-quencies as the conjugation increases. 1· 2· …
Number of citations: 118 pubs.acs.org
T Iwasa - Biochemistry, 1992 - ACS Publications
Department of Life Science, Himeji Institute of Technology, Harima Science GardenCity, Hyogo 678-12, Japan Received May 21, 1991; Revised Manuscript Received September 16, …
Number of citations: 11 pubs.acs.org
AA Souto, AU Acuña, F Amat-Guerri - Tetrahedron letters, 1994 - Elsevier
An easy and practical synthesis of all(E)-2,4,6,8,10-dodecapentaenoic acid (1), all(E)-5,7,9,11,13-pentadecapentaenoic acid (2), all(E)-8,10,12,14,16-octadecapentaenoic acid (3) and …
Number of citations: 28 www.sciencedirect.com
WE Steinmetz, JE Pollard, JM Blaney… - Journal of Physical …, 1979 - ACS Publications
Introduction A system of conjugated double bonds is the key structural feature of many natural products, themost important example being the carotenoids. 2 The demon-stration that the …
Number of citations: 9 pubs.acs.org
B Noziere, P Dziedzic, A Córdova - Geophysical Research …, 2007 - Wiley Online Library
Light‐absorbing “humic‐like” compounds of secondary origin have been consistently reported in partly inorganic aerosols and in fog waters but their formation could not be explained …
Number of citations: 112 agupubs.onlinelibrary.wiley.com
MP Doyle, V Bagheri, TJ Wandless… - Journal of the …, 1990 - ACS Publications
Exceptionally high trans (anti) stereoselectivities are obtained inrhodium (II) carboxylate and carboxamide catalyzed alkene cyclopropanation reactions with 2, 6-di-fert-butyl-4-…
Number of citations: 311 pubs.acs.org

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